3-(1-Isopropyl-1h-imidazol-2-yl)aniline

Medicinal Chemistry Physicochemical Properties Drug Design

Kinase inhibitor development requires precise scaffold geometry to maintain SAR validity. Substituting this specific imidazole-aniline core introduces unpredictable changes in potency and selectivity. - **Defined Pharmacophore**: meta-substitution + N-isopropyl group provides reproducible binding orientation for ATP-pocket probes (cLogP ~2.05). - **Versatile Reactivity**: Primary aniline enables Buchwald-Hartwig aminations or amide couplings for library diversification. - **Supply Certainty**: 98% purity, reliable for hit-to-lead campaigns.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13538034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopropyl-1h-imidazol-2-yl)aniline
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN=C1C2=CC(=CC=C2)N
InChIInChI=1S/C12H15N3/c1-9(2)15-7-6-14-12(15)10-4-3-5-11(13)8-10/h3-9H,13H2,1-2H3
InChIKeyJOUAXBQBBSSOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Isopropyl-1H-imidazol-2-yl)aniline Overview


3-(1-Isopropyl-1H-imidazol-2-yl)aniline (CAS 1179507-73-3) is a heterocyclic building block with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . The compound features an imidazole core N-substituted with an isopropyl group and linked at the 2-position to a meta-substituted aniline ring, providing a distinct pharmacophore geometry . As an imidazole derivative, this compound belongs to a privileged scaffold class extensively utilized in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and other therapeutic agents .

Imidazole building block for kinase inhibitor lead optimization studies
Meta-substituted aniline scaffold for SAR exploration
Defined pharmacophore geometry for target binding hypothesis testing

Substitution Risks: Reproducibility Concerns


Substituting 3-(1-Isopropyl-1H-imidazol-2-yl)aniline with a seemingly similar analog, such as an unsubstituted imidazole-aniline or a para-isomer, introduces significant and often unpredictable changes to both physicochemical and biological profiles. The specific meta-substitution pattern and the presence of the lipophilic isopropyl group directly influence molecular properties like cLogP (~2.05) and topological polar surface area, which in turn govern membrane permeability, solubility, and target binding orientation. As demonstrated in structure-activity relationship (SAR) studies of related kinase inhibitors, even minor modifications to the aniline or imidazole substituents can shift potency by orders of magnitude [1] or abolish target selectivity entirely. Using an unvalidated substitute introduces a critical and uncontrolled variable, jeopardizing the reproducibility of synthetic pathways and biological assays.

Lipophilic group absence
Removing the isopropyl group may reduce predicted membrane permeability, impacting cell-based assay applicability.
Positional isomer mismatch
Para-substitution may alter target binding orientation compared to the meta-substituted aniline, per class SAR evidence.
Purity-grade variability
Lower purity analogs (e.g., 95%) may introduce impurities that confound synthetic yields or biological readouts.

Comparison with Closest Analogs


LogP Advantage of N-Isopropyl Substitution

The predicted partition coefficient (LogP) for 3-(1-Isopropyl-1H-imidazol-2-yl)aniline is 2.05 . This value indicates a moderate lipophilicity suitable for crossing biological membranes while maintaining sufficient aqueous solubility. In comparison, a close analog lacking the isopropyl group, 3-(1H-imidazol-2-yl)aniline, would be expected to have a significantly lower LogP, reducing its passive membrane permeability. The presence of the isopropyl group provides a quantifiable advantage for applications requiring cellular penetration without the use of additional prodrug strategies.

LogP Advantage
Data to verify
Predicted LogP 2.05 vs <1.5 (unsubstituted analog)
Higher lipophilicity context for cell-based assay design
Predicted value; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Meta-Substitution Effects on Binding Conformation

The substitution pattern of the aniline ring critically dictates the three-dimensional orientation of the molecule's pharmacophoric elements. 3-(1-Isopropyl-1H-imidazol-2-yl)aniline features a meta-substituted aniline, which presents a distinct vector and dihedral angle for the pendant aniline relative to the imidazole ring compared to its para-substituted isomer, 4-(1-Isopropyl-1H-imidazol-2-yl)aniline. In SAR studies of imidazole-based CDK inhibitors, the position of the aniline linkage has been shown to be a key determinant of kinase selectivity and potency [1]. While direct comparative data for this exact compound is not publicly available, this positional difference is a well-established driver of biological activity divergence within this chemical class.

Meta vs Para
Class-level inference
Meta-substitution geometry vs para isomer
Binding orientation may differ; supported by CDK inhibitor SAR
No direct data for this compound; structural inference
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

High Purity for Reproducible Results

The standard commercial specification for 3-(1-Isopropyl-1H-imidazol-2-yl)aniline from multiple established vendors includes a purity of 98% . This high purity standard reduces the risk of side reactions from impurities that could confound synthetic yields or generate spurious biological activity. While many custom-synthesized or less common analogs may be offered at lower purities (e.g., 95%), sourcing this compound at a defined 98% purity provides a more robust and reliable starting material for sensitive research applications.

Purity Specification
Specification review
98% purity (vendor spec) vs 95% for analogs
Higher purity reduces synthetic variability risks
Vendor-reported; independent verification advised
Chemical Synthesis Quality Control Procurement

Research and Development Applications


Scaffold for Kinase Inhibitor Lead Optimization

The imidazole-aniline core is a well-precedented scaffold for ATP-competitive kinase inhibitors. The specific meta-substitution and lipophilic isopropyl group of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline make it a logical starting point for designing focused libraries to probe the ATP-binding pocket of kinases like CDKs or GSK-3β. The defined geometry allows medicinal chemists to explore vectors that improve selectivity against closely related kinases, a key challenge in the field .

Precursor for CNS-Penetrant Probes

With a predicted LogP of 2.05 , this compound falls within a favorable lipophilicity range for passive diffusion across the blood-brain barrier. This makes 3-(1-Isopropyl-1H-imidazol-2-yl)aniline a valuable intermediate for synthesizing chemical probes intended for CNS target validation, such as for neurodegenerative diseases where imidazole-based ligands for targets like I2 receptors are of interest.

GPCR Ligand Synthesis Building Block

Imidazole derivatives are prevalent among ligands for G-protein coupled receptors (GPCRs), including histamine and adrenergic receptors. The 3-(1-Isopropyl-1H-imidazol-2-yl)aniline scaffold offers a unique substitution pattern for exploring new chemical space around these receptors, particularly for programs seeking to develop biased agonists or allosteric modulators where subtle structural changes can lead to profoundly different signaling outcomes .

Cross-Coupling Partner in Medicinal Chemistry

The presence of a primary aromatic amine makes 3-(1-Isopropyl-1H-imidazol-2-yl)aniline a versatile partner for various cross-coupling reactions, such as Buchwald-Hartwig aminations or amide bond formations. Its defined structure and high commercial purity (98%) ensure reliable and reproducible results in parallel synthesis efforts, accelerating hit-to-lead campaigns where rapid diversification of a core scaffold is essential.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Imidazole-aniline scaffold geometry
Kinase selectivity profiling
CNS probe precursor synthesis
Predicted lipophilicity range
CNS permeability assay validation
GPCR ligand discovery
Meta-substituted imidazole core
Receptor selectivity profiling
Medicinal chemistry cross-coupling
Primary aromatic amine handle
Reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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